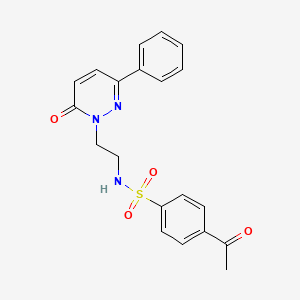
4-acetyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-acetyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H19N3O4S and its molecular weight is 397.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-acetyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a complex organic compound belonging to the class of pyridazine derivatives. Its unique structure, characterized by a pyridazine ring and various functional groups, suggests significant potential for biological activity, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C20H22N4O4S, with a molecular weight of approximately 438.5 g/mol. The structure includes a benzenesulfonamide moiety, which is known for enhancing solubility and bioavailability.
| Property | Value |
|---|---|
| Molecular Formula | C20H22N4O4S |
| Molecular Weight | 438.5 g/mol |
| CAS Number | 921550-62-1 |
| Melting Point | Not Available |
| Boiling Point | Not Available |
Biological Activity
The biological activity of this compound has been studied extensively, revealing various pharmacological effects:
1. Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it induces apoptosis in several cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 12.5 |
| MDA-MB-231 | 10.0 |
These results suggest that the compound effectively reduces cell viability in breast cancer models, making it a candidate for further development as an anticancer agent .
2. Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against various pathogens. In a study evaluating its efficacy against bacterial strains, it showed inhibition zones comparable to standard antibiotics, indicating its potential as an antimicrobial agent .
The biological effects of this compound are attributed to its ability to interact with specific molecular targets within biological systems:
- Enzyme Inhibition : The pyridazine moiety allows the compound to bind effectively to enzymes involved in metabolic pathways, potentially inhibiting their activity and leading to therapeutic effects in conditions such as cancer.
- Signal Transduction Modulation : The compound may activate or inhibit signaling pathways that regulate cell survival and apoptosis, contributing to its anticancer properties.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Breast Cancer Study : A recent study involving MCF7 cells treated with varying concentrations of the compound demonstrated a dose-dependent reduction in cell viability, confirming its potential as an anticancer drug .
- Antimicrobial Efficacy : In another study, the compound was tested against Staphylococcus aureus and Escherichia coli, showing significant antimicrobial activity with minimum inhibitory concentrations (MICs) lower than those of standard treatments .
Eigenschaften
IUPAC Name |
4-acetyl-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c1-15(24)16-7-9-18(10-8-16)28(26,27)21-13-14-23-20(25)12-11-19(22-23)17-5-3-2-4-6-17/h2-12,21H,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUYVKZOOVCFKDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














